molecular formula C22H25NO4 B12302176 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-methylpentanoic acid

2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}-3-methylpentanoic acid

Cat. No.: B12302176
M. Wt: 367.4 g/mol
InChI Key: IQIOLCJHRZWOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC typically involves the protection of the amino group using the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized compounds .

Scientific Research Applications

(2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC exerts its effects involves the protection of the amino group. The Fmoc group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. This selective protection is crucial in the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLBUTANOIC
  • (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLHEXANOIC

Uniqueness

The uniqueness of (2S,3R)-2-(([(9H-FLUOREN-9-YL)METHOXY]CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC lies in its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for precise control over peptide synthesis, making it a valuable tool in both research and industrial applications .

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-4-14(2)20(21(24)25)23(3)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,4,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIOLCJHRZWOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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